![molecular formula C22H20N2O4 B2383709 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide CAS No. 946367-14-2](/img/structure/B2383709.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide” is a complex organic molecule. It contains a furoyl group (a furan ring attached to a carbonyl group), a tetrahydroquinoline group (a four-ring nitrogen-containing structure), and a phenoxyacetamide group (a phenol group attached to an acetamide group via an ether linkage) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The tetrahydroquinoline ring system could potentially exist in multiple conformations, and the orientation of the furoyl and phenoxyacetamide groups could also vary .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furoyl, tetrahydroquinoline, and phenoxyacetamide groups. The carbonyl group in the furoyl moiety could potentially undergo reactions with nucleophiles, and the nitrogen in the tetrahydroquinoline ring could potentially act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of polar groups like the carbonyl group and the ether linkage could potentially increase its solubility in polar solvents.Scientific Research Applications
1. Synthesis and Structural Studies
- Synthesis and Crystallographic Analysis : Yuefei Bai et al. (2011) reported the synthesis and crystallographic analysis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and its derivatives. These compounds were characterized using single-crystal X-ray diffraction and various spectroscopic techniques, including IR, 1H, and 13C NMR. Density Functional Theory (DFT) was utilized for optimized geometric bond lengths and angles, providing insights into the molecular structure of these compounds (Bai et al., 2011).
2. Biological Activity and Potential Therapeutic Applications
- Antituberculosis Activity : The in vitro anti-tuberculosis activities of the synthesized derivatives were investigated, suggesting potential therapeutic applications in treating tuberculosis (Bai et al., 2011).
- Anticancer and Anti-inflammatory Properties : A study by Sandra M. Bonilla-Castañeda et al. (2022) synthesized a derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, showing that such derivatives exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
3. Development of Diagnostic and Detection Tools
- Fluorescent Sensor for Metal Ions : Xiaoyan Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform, which includes N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL). This sensor demonstrated high selectivity and sensitivity in detecting Cd(2+) ions, distinguishing them from Zn(2+) ions. Such advancements are crucial in environmental monitoring and medical diagnostics (Zhou et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-28-18-7-2-1-3-8-18)23-17-11-10-16-6-4-12-24(19(16)14-17)22(26)20-9-5-13-27-20/h1-3,5,7-11,13-14H,4,6,12,15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEUYYKXHDXESD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
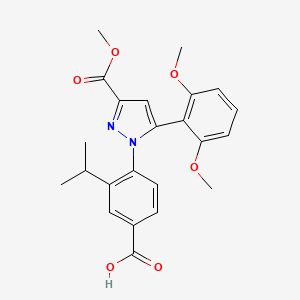
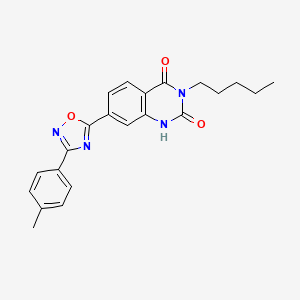
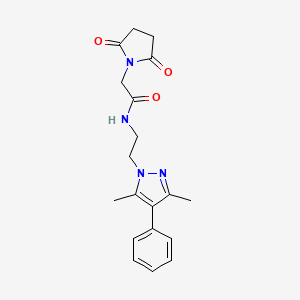
![2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2383631.png)
![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)
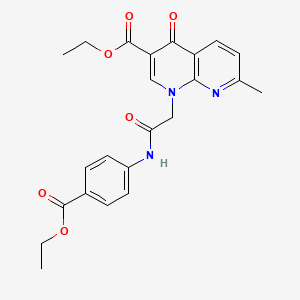
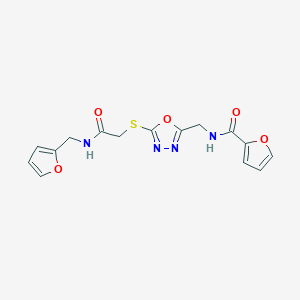
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)

![N-(2,5-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2383639.png)
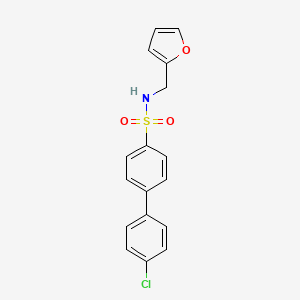
![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
